Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate
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Overview
Description
Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate is a chemical compound with the molecular formula C15H21NO4. It is commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines, which can be removed under acidic conditions. This compound is significant in the field of medicinal chemistry and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate typically involves the reaction of benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine.
Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.
Scientific Research Applications
Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine. This allows for selective reactions and the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
Carboxybenzyl (CBz) carbamate: A protecting group that can be removed using catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: A protecting group that can be removed with an amine base.
Uniqueness
Benzyl (3-((tert-butoxycarbonyl)amino)benzyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required .
Properties
Molecular Formula |
C20H24N2O4 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
benzyl N-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]methyl]carbamate |
InChI |
InChI=1S/C20H24N2O4/c1-20(2,3)26-19(24)22-17-11-7-10-16(12-17)13-21-18(23)25-14-15-8-5-4-6-9-15/h4-12H,13-14H2,1-3H3,(H,21,23)(H,22,24) |
InChI Key |
JIESSPRPMRBTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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